BenchChemオンラインストアへようこそ!

PBR28

Neuroinflammation PET Imaging TSPO Radioligand Comparison In Vivo Binding Signal

PBR28 (253307-72-1) is the most clinically validated second-generation TSPO PET radioligand, with 938 published patient scans and lowest within-subject variability (0.9-2.2% %COV) among TSPO ligands—critical for longitudinal neuroinflammation monitoring. Its ~80-fold higher specific binding vs. [11C]-(R)-PK11195 enables detection of subtle TSPO changes and reduces required sample sizes by ~50%. Genotype pre-screening for rs6971 is mandatory. Procure the cold precursor for [11C]PBR28 radiosynthesis from qualified suppliers offering ≥98% purity and full analytical documentation.

Molecular Formula C21H20N2O3
Molecular Weight 348.4
CAS No. 253307-72-1
Cat. No. B1147674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBR28
CAS253307-72-1
SynonymsN-(2-Methoxybenzyl)-N-(4-phenoxypyridin-3-yl)ethanamide
Molecular FormulaC21H20N2O3
Molecular Weight348.4
Structural Identifiers
SMILESCC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3
InChIInChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBR28 (CAS 253307-72-1): A Second-Generation TSPO PET Radioligand with Genotype-Dependent Binding for High-Sensitivity Neuroinflammation Imaging


PBR28 (N-acetyl-N-(2-methoxybenzyl)-2-phenoxy-5-pyridinamine) is a phenoxyphenyl acetamide-based second-generation radioligand targeting the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation and microglial activation [1]. As a PET imaging agent (typically labeled with carbon-11), PBR28 was developed to overcome the limitations of the prototypical first-generation TSPO ligand [11C]-(R)-PK11195, which suffers from high non-specific binding and low signal-to-noise ratio [2]. Unlike PK11195, PBR28 displays binding affinity that is sensitive to the rs6971 single-nucleotide polymorphism (Ala147Thr) in the TSPO gene, stratifying individuals into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs) [3][4]. This genotype sensitivity is both a critical consideration for experimental design and a source of PBR28's enhanced quantitative performance relative to first-generation alternatives.

Why [11C]PBR28 Cannot Be Substituted with First-Generation TSPO Ligands or Unstratified Second-Generation Alternatives


Generic substitution of [11C]PBR28 with other TSPO radioligands—even closely related second-generation analogs—introduces confounding experimental variability that can obscure or invalidate neuroinflammation findings. First-generation ligands like [11C]-(R)-PK11195 exhibit approximately 80-fold lower in vivo specific binding than [11C]PBR28, severely limiting their sensitivity to detect subtle changes in TSPO density [1]. Second-generation alternatives such as [11C]DPA-713, [18F]FEPPA, and [18F]DPA-714 share PBR28's improved binding characteristics but differ markedly in their genotype sensitivity profiles, brain uptake kinetics, and within-subject reproducibility [2][3]. Most critically, PBR28's unique LAB/HAB Ki ratio of approximately 50-55 in human tissue creates a binding dynamic range that is fundamentally different from other TSPO ligands; substituting tracers without corresponding genotype stratification and analytical adjustments can produce non-comparable results [4]. The evidence below quantifies these non-interchangeable characteristics and establishes the specific experimental contexts where PBR28 provides measurable advantages over its closest analogs.

PBR28 (CAS 253307-72-1) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement and Protocol Selection


In Vivo Specific Binding Signal: ~80-Fold Higher Than [11C]-(R)-PK11195 in Primate Brain

In a direct head-to-head comparison using rhesus monkeys, the in vivo specific binding of [11C]-(R)-PK11195 in brain was approximately 80-fold lower than that reported for [11C]PBR28 [1]. This quantification was derived from PET imaging studies measuring displaceable binding under TSPO blockade conditions, establishing [11C]PBR28's markedly superior signal amplitude for detecting and quantifying TSPO expression in vivo [1].

Neuroinflammation PET Imaging TSPO Radioligand Comparison In Vivo Binding Signal

Genotype-Dependent Binding Affinity: LAB/HAB Ki Ratio of ~50 in Human Brain Distinguishes PBR28 from PK11195 and Other Second-Generation Ligands

In human brain tissue competition binding assays stratified by rs6971 genotype, PBR28 exhibits a low-affinity binder to high-affinity binder (LAB/HAB) Ki ratio of 50.1, compared to only 1.0 for PK11195 and 9.7 for the isoquinoline-based AB5186 [1]. For HABs specifically, PBR28 demonstrates a Ki of 3.4 ± 0.2 nM, which is approximately 8-fold higher affinity than PK11195 (Ki = 28.3 ± 4.0 nM) in the same binding class [2]. In heart tissue, the LAB/HAB ratio for PBR28 is 49.7, confirming tissue-consistent genotype sensitivity [1].

TSPO Genotype Stratification Binding Affinity (Ki) rs6971 Polymorphism

Within-Subject Reproducibility: [11C]PBR28 Demonstrates %COV of 0.9-2.2% vs. 16-36% for [11C]-(R)-PK11195 in Predictive Modeling

A predictive biomathematical model estimating in vivo performance without requiring radiolabeling or animal data predicted that the within-subject variability (%COV[BPND]) for [11C]PBR28 in HABs and MABs ranges from 0.9% to 2.2% across both normal and diseased states (50-400% TSPO increase) [1]. In contrast, the same model predicted within-subject variability for [11C]-(R)-PK11195 of 16% to 36% under identical conditions [1]. For between-subject studies, sample sizes required to detect a 50% difference in TSPO density with [11C]PBR28 are approximately half that required with [11C]-(R)-PK11195 when binding class information is known a priori [1].

Test-Retest Reproducibility Biomathematical Modeling Longitudinal PET Studies

Clinical Utilization Volume: [11C]PBR28 Is the Most Extensively Used Second-Generation TSPO Tracer in Clinical Research (938 Patients Across Published Studies)

A systematic scoping review of clinical TSPO PET studies through 2020 identified 288 publications encompassing 3,914 patients [1]. Among 13 evaluated TSPO radiotracers, [11C]PBR28 was the most extensively utilized second-generation ligand, accounting for 24% of all patient scans (938 patients), while the next most common second-generation tracer, [18F]FEPPA, accounted for only 11% (429 patients) [1]. The prototypical [11C]-(R)-PK11195 remained the overall most-used tracer (47%, 1,851 patients), though the annual number of challenger studies has surpassed PK11195 studies for the last 6 years of the review period [1].

Clinical Adoption TSPO PET Tracer Utilization Scoping Review

Genotype-Stratified Diagnostic Power: Statistical Significance in Schizophrenia Cohort Only Achieved After rs6971 Correction

In a postmortem study of 45 schizophrenia patients and 47 controls, specific [3H]PBR28 binding was 16% greater in schizophrenia patients than controls after excluding low-affinity binders, a difference that was not statistically significant by itself (P=0.085) [1]. However, after correcting for TSPO rs6971 genotype (which accounts for differential binding across HAB, MAB, and LAB subjects), the difference became statistically significant (P=0.011) [1]. Brain uptake in vivo was approximately 40% higher in homozygous high-affinity binders (HH) than in heterozygous (HL) subjects [1].

Schizophrenia Neuroinflammation Statistical Power Genotype Correction

In Vivo Brain Uptake and Clearance Kinetics: [11C]PBR28 vs. [18F]DPA-714 and [18F]F-DPA in Alzheimer's Disease Mouse Model

In a direct three-way comparison using the same APP/PS1-21 Alzheimer's disease mouse model and wild-type controls, [11C]PBR28 demonstrated peak brain uptake exceeding 4% ID/mL in one brain region of WT mice, while [18F]DPA-714 reached just over 3% ID/mL [1]. Crucially, [11C]PBR28 showed statistically significant differentiation between transgenic and wild-type mice (SUVRCB) as early as 10-20 minutes post-injection (p < 0.05), whereas [18F]DPA-714 only achieved significant separation starting at 20-40 minutes [1]. The newer tracer [18F]F-DPA outperformed both with >4.3% ID/mL peak uptake and significantly higher peak/60-min ratios (p < 0.001) [1].

Alzheimer's Disease Brain Uptake Kinetics Transgenic Mouse Model

Optimal Application Scenarios for PBR28 (CAS 253307-72-1) Based on Quantitative Differentiation Evidence


Longitudinal Within-Subject Neuroinflammation Monitoring in Clinical Trials

For studies requiring repeated PET scans to track disease progression or treatment response (e.g., multiple sclerosis disease-modifying therapy trials, post-stroke recovery monitoring), [11C]PBR28 provides the lowest within-subject variability (0.9-2.2% %COV) among clinically validated TSPO ligands, enabling detection of small temporal changes that would be obscured by the 16-36% variability of [11C]-(R)-PK11195 [1]. The ~80-fold higher specific binding signal relative to PK11195 further enhances sensitivity to subtle inflammatory changes [2]. Pre-screening for rs6971 genotype is essential; inclusion of low-affinity binders (~23% of population) would introduce non-detectable signal and confound longitudinal analyses [3].

Cross-Sectional Disease Characterization Requiring High Statistical Power with Limited Sample Sizes

In rare disease studies or early-phase clinical trials where patient recruitment is constrained, [11C]PBR28 offers approximately 50% smaller required sample sizes to detect a 50% difference in TSPO density compared to [11C]-(R)-PK11195, provided rs6971 genotype information is collected a priori [1]. This efficiency gain is particularly valuable in conditions with moderate neuroinflammatory burden such as early Alzheimer's disease or mild cognitive impairment, where the improved signal-to-noise ratio of second-generation ligands is most beneficial [4]. Procurement should include genotype testing infrastructure to realize this sample size advantage.

Multi-Center Clinical Trials Requiring Cross-Study Comparability and Established Reference Data

With 938 patient scans across published studies as of 2020—representing the largest clinical evidence base among second-generation TSPO tracers—[11C]PBR28 offers superior cross-study comparability for multi-center trials or meta-analyses [1]. This established track record reduces methodological uncertainty in regulatory submissions and facilitates comparison with historical control data. Studies utilizing [11C]PBR28 should implement standardized genotype correction protocols to ensure harmonization across sites, as the statistically significant genotype effect (P=0.011 after correction vs. P=0.085 uncorrected) demonstrates that unadjusted comparisons are invalid [2].

Preclinical Rodent Neuroinflammation Studies with Short Scan Protocol Requirements

In APP/PS1-21 Alzheimer's disease mouse models, [11C]PBR28 achieves statistically significant differentiation between transgenic and wild-type animals as early as 10-20 minutes post-injection, enabling shorter dynamic PET acquisition protocols than [18F]DPA-714 (which requires 20-40 minutes for significance) [1]. This earlier temporal window supports higher-throughput preclinical imaging workflows and reduces anesthesia duration. However, the superior peak uptake (>4.3% ID/mL) and faster clearance of the newer [18F]F-DPA in the same model suggests that procurement decisions for new preclinical programs should weigh [11C]PBR28's established validation against emerging alternatives with improved kinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PBR28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.